(S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid
Overview
Description
(S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The Boc group is known for its stability under acidic conditions and its ease of removal under mild acidic conditions, making it a popular choice in synthetic chemistry.
Mechanism of Action
Target of Action
The primary target of (S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid is amino groups in biochemical reactions . This compound is commonly used as a protecting group for amino groups, particularly in peptide synthesis .
Mode of Action
The compound acts as a protecting group for amino groups, preventing them from participating in unwanted reactions . It does this by converting the amino group into a carbamate . The tert-butoxycarbonyl (Boc) group is cleaved when the protecting group is removed, a process achieved with a strong acid such as trifluoracetic acid (TFA) .
Biochemical Pathways
The compound plays a crucial role in the synthesis of peptides . It allows for the selective protection and deprotection of amino groups, enabling the stepwise construction of complex peptide structures .
Result of Action
The primary result of the compound’s action is the protection of amino groups, allowing for their selective participation in biochemical reactions . This enables the synthesis of complex molecules, such as peptides, that would otherwise be difficult or impossible to construct .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH . For example, the deprotection of the Boc group can be achieved at high temperatures using a thermally stable ionic liquid . Additionally, the compound is stable under basic conditions and is deprotected under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid typically involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through the formation of a carbamate intermediate, which is then cyclized to form the oxazolidine ring .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while reduction can produce amines or alcohols.
Scientific Research Applications
(S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting group in peptide synthesis and other organic transformations.
Biology: Employed in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.
Medicine: Utilized in the development of pharmaceuticals and as a building block for drug synthesis.
Industry: Applied in the production of fine chemicals and specialty materials
Comparison with Similar Compounds
Similar Compounds
N-tert-butoxycarbonyl-thiazolidine carboxylic acid: Similar in structure but contains a thiazolidine ring instead of an oxazolidine ring.
Phenylmethoxycarbonyl (Cbz) derivatives: Another class of protecting groups used in peptide synthesis, but with different stability and removal conditions.
Uniqueness
(S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid is unique due to its stability under acidic conditions and ease of removal, making it highly suitable for use in peptide synthesis and other organic transformations. Its ability to form stable intermediates and its versatility in various chemical reactions further enhance its utility in scientific research and industrial applications.
Properties
IUPAC Name |
(4S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-7(8(13)14)6-16-11(12,4)5/h7H,6H2,1-5H3,(H,13,14)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYBSTJQGVZMSK-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)C(=O)O)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426138 | |
Record name | (4S)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139009-66-8 | |
Record name | (4S)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.